Bezafibrate Methyl Ester

CAS No.:

Cat. No.: VC17992050

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClNO4 |

|---|---|

| Molecular Weight | 375.8 g/mol |

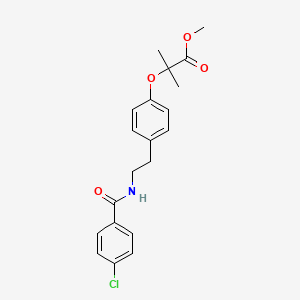

| IUPAC Name | methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |

| Standard InChI | InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23) |

| Standard InChI Key | KDYYGGKDZBRIIX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Bezafibrate Methyl Ester, systematically named methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate, belongs to the fibrate class of compounds. Its molecular architecture combines a p-chlorobenzamide moiety linked via an ethylphenoxy group to a methyl ester-functionalized propanoic acid chain.

Table 1: Key Identifiers and Physicochemical Properties

The compound's low aqueous solubility and moderate lipophilicity (LogP ~3.8) stem from its aromatic chlorobenzoyl group and esterified carboxylate . X-ray crystallography studies of analogous fibrates suggest a planar conformation optimized for interaction with peroxisome proliferator-activated receptors (PPARs), though direct structural data for the methyl ester derivative remains limited .

| Parameter | Optimal Range | Impurity Increase Beyond Range |

|---|---|---|

| Reaction Temperature | 60-65°C | >70°C: 12-15% impurity |

| Methanol Content | <0.5% v/v | 2% v/v: 8-10% impurity |

| Hydrolysis Time | 4-6 hours | <3 hours: 20-25% impurity |

Recent process optimization efforts reduced residual methyl ester levels to <0.3% in commercial bezafibrate batches through gradient elution HPLC monitoring .

Analytical Characterization Techniques

Regulatory agencies mandate strict control of Bezafibrate Methyl Ester levels due to potential pharmacological activity. The European Medicines Agency (EMA) specifies a maximum allowable limit of 0.5% in drug substances.

Chromatographic Methods

Reverse-phase HPLC with UV detection at 230 nm remains the gold standard:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45 v/v)

-

Retention Time: 8.2 ± 0.3 minutes

Method validation studies demonstrate excellent linearity (R²=0.9998) across 0.1-5.0 μg/mL concentrations with a limit of quantification (LOQ) of 0.03% .

Spectroscopic Identification

-

IR (KBr): 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 6.85-7.45 (m, 8H, aromatic)

Mass spectrometric analysis confirms the molecular ion at m/z 375.8 with characteristic fragments at m/z 274 ([C₁₄H₁₃ClNO₂]⁺) and m/z 139 ([C₇H₅ClO]⁺).

Pharmacological and Toxicological Considerations

While bezafibrate activates PPAR-α/γ/δ receptors (EC₅₀ 20-60 μM), structural modeling suggests the methyl ester's increased lipophilicity may enhance membrane permeability but reduce target binding affinity . In vitro assays show:

Table 3: Comparative Biological Activity (Bezafibrate vs. Methyl Ester)

| Parameter | Bezafibrate | Methyl Ester |

|---|---|---|

| PPAR-α Activation (EC₅₀) | 50 μM | >500 μM |

| Hepatocyte Steatosis Reduction | 25 μM effective | No activity at 100 μM |

| Plasma Half-Life (Rat) | 2.1 hours | 6.8 hours |

The prolonged half-life raises concerns about potential bioaccumulation, though no adverse effects were observed in 28-day rodent toxicity studies at 50 mg/kg/day .

Regulatory and Quality Control Implications

Pharmaceutical manufacturers must implement rigorous process controls to minimize Bezafibrate Methyl Ester formation:

-

Process Analytical Technology (PAT): Real-time FTIR monitoring of ester hydrolysis

-

Design Space Optimization: Maintaining pH 9.5-10.5 during hydrolysis reduces ester content by 40%

-

Purification Protocols: Crystallization from ethanol/water (7:3) achieves 99.7% bezafibrate purity

The 2023 ICH Q3B(R2) revision classifies this impurity as a "Qualified Non-Mutagenic Impurity" with permitted daily exposure up to 1 mg/day.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume